molecular formula C18H20O3S B1359379 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene CAS No. 898778-52-4

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene

Cat. No.: B1359379
CAS No.: 898778-52-4
M. Wt: 316.4 g/mol
InChI Key: YFNGYJXDWSOXJK-UHFFFAOYSA-N
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Description

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a butylbenzoyl group and a dioxolane ring attached to the thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene typically involves multi-step organic reactions One common method includes the Friedel-Crafts acylation of thiophene with 4-n-butylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the butylbenzoyl moiety can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the butylbenzoyl and dioxolane groups can influence its binding affinity and specificity. In materials science, its electronic properties are of interest, particularly in the context of organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    2-(4-n-Butylbenzoyl)thiophene: Lacks the dioxolane ring, which may affect its chemical reactivity and applications.

    5-(1,3-Dioxolan-2-yl)thiophene: Lacks the butylbenzoyl group, which can influence its physical and chemical properties.

    2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene: Similar structure but with different substituents, leading to variations in its reactivity and applications.

Uniqueness

2-(4-n-Butylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is unique due to the combination of the butylbenzoyl and dioxolane groups attached to the thiophene ring

Properties

IUPAC Name

(4-butylphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3S/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-10-16(22-15)18-20-11-12-21-18/h5-10,18H,2-4,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNGYJXDWSOXJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641951
Record name (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-52-4
Record name (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)-2-thienyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Butylphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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